molecular formula C8H13ClN2O B6199804 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride CAS No. 2694734-08-0

2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6199804
CAS No.: 2694734-08-0
M. Wt: 188.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride” includes a cyclopropyl group attached to an oxazole ring, which is further connected to an ethan-1-amine group . The InChI code for this compound is 1S/C7H11N3O.ClH/c8-4-3-6-9-7(10-11-6)5-1-2-5;/h5H,1-4,8H2;1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully known. It is a solid at room temperature. The molecular weight of this compound is 189.64 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form ethyl 2-cyclopropylamino-2-oxoacetate, which is then reacted with hydroxylamine hydrochloride to form ethyl 2-cyclopropylamino-2-oxoacetohydroxamate. This compound is then reacted with sodium methoxide to form 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopropylamine", "Ethyl oxalyl chloride", "Hydroxylamine hydrochloride", "Sodium methoxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 2-cyclopropylamino-2-oxoacetate.", "Step 2: Ethyl 2-cyclopropylamino-2-oxoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form ethyl 2-cyclopropylamino-2-oxoacetohydroxamate.", "Step 3: Ethyl 2-cyclopropylamino-2-oxoacetohydroxamate is reacted with sodium methoxide in methanol to form 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine.", "Step 4: 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine is then reacted with hydrochloric acid to form its hydrochloride salt, 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride." ] }

CAS No.

2694734-08-0

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.